N-Methylation Defines a Unique Molecular Subset with Distinct Physicochemical Properties
The 2-methyl substituent on the pyrazole ring fundamentally differentiates this compound from its unsubstituted analog, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1). The N-methylation increases molecular weight by +14 Da (203.03 g/mol vs. 189.00 g/mol) and alters key physicochemical parameters [1]. Most significantly, it removes a hydrogen-bond donor (HBD), decreasing the HBD count from 1 to 0, which can profoundly influence permeability, solubility, and off-target interactions [1]. This structural change creates a distinct chemical space for library design, enabling access to a set of analogs with potentially improved pharmacokinetic profiles compared to those derived from the NH-containing core .
| Evidence Dimension | Molecular Weight & Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | Molecular Weight: 203.03 g/mol; H-Bond Donor Count: 0 |
| Comparator Or Baseline | 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (CAS 42754-96-1): Molecular Weight: 189.00 g/mol; H-Bond Donor Count: 1 |
| Quantified Difference | Difference: +14.03 g/mol; H-Bond Donor Count: -1 |
| Conditions | Computed physicochemical properties (PubChem data) |
Why This Matters
For medicinal chemists, the removal of a hydrogen bond donor can be a critical design element for improving membrane permeability and reducing promiscuous binding, making this scaffold a strategically distinct starting point for hit-to-lead optimization.
- [1] National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12066449, 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine. View Source
